molecular formula C8H7BrFI B6234471 1-(2-bromoethyl)-4-fluoro-2-iodobenzene CAS No. 2353576-55-1

1-(2-bromoethyl)-4-fluoro-2-iodobenzene

Cat. No. B6234471
CAS RN: 2353576-55-1
M. Wt: 328.9
InChI Key:
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Description

1-(2-bromoethyl)-4-fluoro-2-iodobenzene, commonly referred to as BEFIB, is a synthetic organic compound used in a variety of scientific research applications. It is a colorless, volatile liquid with a sweet odor and is soluble in most organic solvents. BEFIB is a versatile compound that can be used in a variety of synthetic reactions, including arylation, substitution, and condensation reactions. The compound is also a useful reagent for the synthesis of other organic compounds.

Scientific Research Applications

BEFIB has a wide range of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including polymers, dyes, and pharmaceuticals. It has also been used as a catalyst in a variety of reactions, including the synthesis of heterocyclic compounds and the oxidation of alcohols. BEFIB has been used in the study of the structure and function of proteins, and in the study of enzyme-catalyzed reactions.

Mechanism of Action

BEFIB is a versatile reagent that can be used in a variety of synthetic reactions. The compound can act as a nucleophile in substitution reactions, as an electrophile in arylation reactions, and as a catalyst in condensation reactions. The compound can also be used as an oxidizing agent in the oxidation of alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of BEFIB are still being studied. The compound has been shown to have some antibacterial activity, but the exact mechanism of action is not yet known. In addition, the compound has been shown to have some antioxidant activity, but the exact mechanism of action is not yet known.

Advantages and Limitations for Lab Experiments

The main advantage of BEFIB for laboratory experiments is its versatility. The compound can be used in a variety of synthetic reactions, and can also act as a catalyst in a variety of reactions. The compound is also relatively stable, making it suitable for long-term storage. However, the compound is volatile and can be toxic if inhaled or ingested, so it should be handled with care.

Future Directions

The future of BEFIB research is promising. The compound has a wide range of applications in scientific research, and its potential as an antibacterial and antioxidant agent is still being explored. In addition, the compound could be used in the synthesis of new pharmaceuticals and other organic compounds. Further research is needed to better understand the biochemical and physiological effects of BEFIB, and to develop new methods for its synthesis and use.

Synthesis Methods

BEFIB can be synthesized from 1-(2-bromoethyl)-2-iodobenzene, which is readily available commercially, by a two-step reaction. In the first step, the bromoethyl group is displaced by a fluorine atom using a strong base such as sodium hydroxide or potassium hydroxide. In the second step, the iodobenzene is reacted with a strong oxidizing agent such as potassium permanganate or potassium dichromate to produce BEFIB.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-bromoethyl)-4-fluoro-2-iodobenzene involves the introduction of a bromoethyl group onto a 4-fluoro-2-iodobenzene molecule.", "Starting Materials": [ "4-fluoro-2-iodobenzene", "2-bromoethanol", "potassium carbonate", "dimethylformamide", "acetone" ], "Reaction": [ "To a solution of 4-fluoro-2-iodobenzene (1.0 equiv) in dimethylformamide (DMF), add potassium carbonate (2.0 equiv) and stir at room temperature for 30 minutes.", "Add 2-bromoethanol (1.2 equiv) to the reaction mixture and stir at 80°C for 12 hours.", "Cool the reaction mixture to room temperature and filter off the potassium carbonate.", "Concentrate the filtrate under reduced pressure and dissolve the residue in acetone.", "Wash the solution with water and brine, then dry over magnesium sulfate.", "Concentrate the solution under reduced pressure to obtain the desired product, 1-(2-bromoethyl)-4-fluoro-2-iodobenzene." ] }

CAS RN

2353576-55-1

Product Name

1-(2-bromoethyl)-4-fluoro-2-iodobenzene

Molecular Formula

C8H7BrFI

Molecular Weight

328.9

Purity

95

Origin of Product

United States

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